2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride
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Overview
Description
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H12N4O.2ClH and a molecular weight of 241.12 g/mol . It is a derivative of triazolopyrazine, a class of compounds known for their diverse biological activities . This compound is typically found in a powdered form and is used in various scientific research applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is suggested that similar compounds exhibit anti-tumor activity by inhibiting c-met kinase . This inhibition could potentially disrupt the signaling pathways that promote tumor growth and survival.
Biochemical Pathways
Given the potential inhibition of c-met kinase , it can be inferred that the compound may affect pathways related to cell growth and survival. Disruption of these pathways could lead to the inhibition of tumor growth.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially induce cell death in tumor cells or inhibit their growth.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride may change over time . This could include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are currently limited .
Transport and Distribution
Future studies could provide insights into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride involves several steps:
Initial Reaction: Ethanol and hydrazine hydrate are added to a reactor and heated to 58°C.
Intermediate Formation: The reaction mixture is cooled to 0°C, and sodium hydroxide is added to adjust the pH to 6.
Purification: The mixture is concentrated, and the residue is extracted with methylene dichloride/virahol at 20-30°C. The extract is filtered, concentrated, and diluted with MTBE (methyl tert-butyl ether).
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 4-oxo-pyridazinone derivatives
Uniqueness
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride is unique due to its specific structure and the presence of the ethan-1-ol group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-4-1-6-9-10-7-5-8-2-3-11(6)7;;/h8,12H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWKURNKLKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCO)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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